molecular formula C25H22F3N3O2S B2720832 4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine CAS No. 1030386-12-9

4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine

Cat. No.: B2720832
CAS No.: 1030386-12-9
M. Wt: 485.53
InChI Key: CKPQJTDKKIDMRJ-UHFFFAOYSA-N
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Description

The compound 4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine (CAS: 1030386-12-9) is a heterocyclic molecule with a molecular formula of C₂₅H₂₂F₃N₃O₂S and a molecular weight of 485.52 g/mol . Its structure features:

  • A pyrazole core substituted at position 3 with a naphthalen-1-yl group, enhancing hydrophobic interactions.
  • A piperidine ring at position 1, functionalized with a 3-(trifluoromethyl)phenyl sulfonyl group, which contributes to electron-withdrawing properties and metabolic stability.

This compound’s design combines aromatic and fluorinated motifs, common in pharmaceuticals targeting receptors or enzymes with hydrophobic binding pockets.

Properties

IUPAC Name

4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F3N3O2S/c26-25(27,28)19-7-4-8-20(15-19)34(32,33)31-13-11-18(12-14-31)23-16-24(30-29-23)22-10-3-6-17-5-1-2-9-21(17)22/h1-10,15-16,18H,11-14H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPQJTDKKIDMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)S(=O)(=O)C5=CC=CC(=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring and subsequent modifications to introduce the trifluoromethyl and sulfonyl groups. The synthetic pathway often employs hydrazine derivatives and various electrophiles to achieve the desired structural complexity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to the pyrazole framework. For instance, derivatives containing trifluoromethyl phenyl groups have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 1 µg/mL, indicating potent antibacterial effects .

The mechanism of action appears to involve interference with bacterial cell function, as evidenced by macromolecular synthesis inhibition studies. These compounds demonstrated broad-spectrum activity with minimal toxicity to human cultured cells, suggesting a favorable therapeutic index .

Anticancer Activity

The pyrazole derivatives have also been investigated for their anticancer properties. In vitro studies indicate that certain substituted pyrazoles can induce apoptosis in cancer cell lines through the activation of caspase pathways. For example, compounds with specific substitutions on the phenyl ring exhibited enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer models. The structure-activity relationship (SAR) studies suggest that the presence of bulky substituents enhances anti-proliferative effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its molecular structure. Key features influencing activity include:

Structural Feature Impact on Activity
Trifluoromethyl groupEnhances lipophilicity and cellular uptake
Naphthalene moietyProvides hydrophobic interactions with target proteins
Sulfonyl groupMay facilitate binding affinity through hydrogen bonding

Case Studies

  • Antibacterial Efficacy : A study involving a series of trifluoromethyl-substituted pyrazoles demonstrated their effectiveness against biofilms formed by S. aureus. The compounds not only inhibited biofilm formation but also showed bactericidal effects against stationary phase cells, which are typically resistant to conventional antibiotics .
  • Cytotoxicity in Cancer Models : In another investigation, a derivative of the compound was tested against various cancer cell lines, revealing significant reductions in cell viability at concentrations as low as 5 µM. The study also noted that these compounds triggered apoptosis via mitochondrial pathways, suggesting potential for development as anticancer agents .

Comparison with Similar Compounds

Structural Analogues in Urea-Linked Piperazine Derivatives ()

Compounds 11a–11o in are urea derivatives with a thiazole-piperazine-hydrazinyl backbone and variable aryl substituents. Key comparisons include:

Compound ID Substituent on Urea Molecular Formula Molecular Weight (g/mol) Notable Features
Target 3-(Trifluoromethyl)phenyl sulfonylpiperidine C₂₅H₂₂F₃N₃O₂S 485.52 Sulfonyl group enhances solubility; naphthyl group increases hydrophobicity
11e 3-(Trifluoromethyl)phenyl C₂₄H₂₃F₃N₆O₂S 534.1 Urea linker; trifluoromethylphenyl group improves metabolic stability
11d 4-(Trifluoromethyl)phenyl C₂₄H₂₃F₃N₆O₂S 534.1 Similar to 11e but with para-substituted CF₃; lower steric hindrance
11k 4-Chloro-3-(trifluoromethyl)phenyl C₂₅H₂₂ClF₃N₆O₂S 568.2 Chloro and CF₃ groups enhance halogen bonding potential

Key Differences :

  • The target compound replaces the urea linker with a sulfonylpiperidine moiety , reducing hydrogen-bonding capacity but improving solubility and enzymatic resistance.

Fluorinated Pyrazole Derivatives ()

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole (): Molecular Weight: 368.4 g/mol (C₂₅H₁₇FN₂). Features a naphthalen-1-yl group on pyrazole, similar to the target compound. Demonstrated binding affinity to estrogen receptor alpha (ERα), comparable to 4-OHT (a known ligand) .
  • 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole (): Molecular Weight: 434.3 g/mol (C₂₁H₁₉F₃N₂O₄). Contains electron-rich methoxy groups and a trifluoromethyl group, enhancing interactions with polar residues.

Sulfonamide and Sulfonate Derivatives ()

  • 1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate ():

    • Molecular Weight: 447.4 g/mol (C₂₃H₁₈N₂O₅S).
    • Features a sulfonate ester , contrasting with the target’s sulfonylpiperidine . Sulfonate esters are more hydrolytically labile, limiting in vivo stability .
  • 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxyphenyl)-1H-pyrazole-4-sulfonamide ():

    • Molecular Weight: 432.8 g/mol (C₁₇H₁₂ClF₃N₄O₃S).
    • Combines pyridine and sulfonamide groups, offering dual hydrogen-bonding sites. The chloro-CF₃-pyridine motif increases electrophilicity compared to the target’s naphthyl group .

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